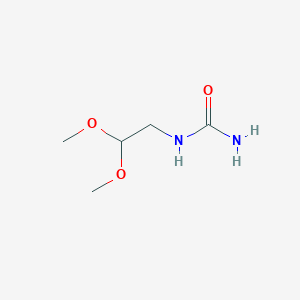

N-(2,2-dimethoxyethyl)urea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethoxyethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCUGCUILLCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,2 Dimethoxyethyl Urea and Analogues

Direct Synthesis Routes for N-(2,2-dimethoxyethyl)urea

Direct synthesis of this compound and its analogues can be achieved through several reliable methods, including amine-isocyanate condensation and carbamoyl (B1232498) chloride-based approaches. These methods are valued for their efficiency and the accessibility of the starting materials.

Amine-Isocyanate Condensation Approaches

A prevalent and efficient method for synthesizing this compound and its derivatives is the condensation reaction between an amine and an isocyanate. commonorganicchemistry.com This reaction is typically straightforward, proceeding at room temperature in a suitable solvent without the need for a base. commonorganicchemistry.com

Reaction of 2,2-Dimethoxyethan-1-amine with Aryl Isocyanates

The reaction of 2,2-dimethoxyethan-1-amine with various aryl isocyanates is a well-established method for producing N-(2,2-dimethoxyethyl)ureas. mdpi.comnih.gov This approach is advantageous due to its mild reaction conditions, high yields, and the commercial availability of 2,2-dimethoxyethan-1-amine. mdpi.com

In a typical procedure, an aryl isocyanate is added dropwise to a solution of 2,2-dimethoxyethan-1-amine in a solvent like benzene (B151609), under cooling. The reaction mixture is then stirred at room temperature for several hours. mdpi.com This process has been successfully employed to synthesize a range of this compound derivatives with different aryl substituents. mdpi.comnih.gov For instance, the reaction with phenyl isocyanate yields 1-(2,2-dimethoxyethyl)-3-phenylurea with a 93% yield. mdpi.com Similarly, reactions with substituted phenyl isocyanates, such as 4-chlorophenyl isocyanate and 3-chlorophenyl isocyanate, also proceed with high efficiency. mdpi.comnih.gov

The following table summarizes the synthesis of various this compound analogues via this method:

| Aryl Isocyanate | Product | Yield (%) |

| Phenyl isocyanate | 1-(2,2-Dimethoxyethyl)-3-phenylurea | 93 |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 95 |

| m-Tolyl isocyanate | 1-(2,2-Dimethoxyethyl)-3-(m-tolyl)urea | 86 |

| 3-Chlorophenyl isocyanate | 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 82 |

This table presents data on the synthesis of this compound analogues. mdpi.comnih.gov

Preparation of Thiadiazolyl-Urea Analogues from 2,2-Dimethoxyethylamine

The amine-isocyanate condensation strategy can also be extended to synthesize more complex analogues, such as those containing a thiadiazole moiety. These compounds are of interest due to their potential applications in regulating plant senescence. google.com

The synthesis involves the reaction of 5-isocyanato-1,2,3-thiadiazole with an appropriate amine, such as 2-methoxyethylamine, to yield the corresponding thiadiazolyl-urea derivative. google.com The isocyanate precursor, 5-isocyanato-1,2,3-thiadiazole, is prepared from 1,2,3-thiadiazol-5-ylamine and diphosgene. google.com

Carbamoyl Chloride-Based Methods

An alternative to the isocyanate route involves the use of carbamoyl chlorides. Carbamoyl chlorides are prepared by reacting an amine with phosgene. wikipedia.org These compounds can then react with another amine to form a urea (B33335) linkage.

Specifically, N,N-disubstituted ureas can be synthesized by reacting 2,2-dimethoxyethan-1-amine with 1,1-disubstituted carbamoyl chlorides. semanticscholar.org This reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like benzene under cooling. semanticscholar.org For example, the reaction of 2,2-dimethoxyethan-1-amine with dimethylcarbamoyl chloride yields 3-(2,2-dimethoxyethyl)-1,1-dimethylurea in 89% yield. semanticscholar.orgwikipedia.org

General Synthetic Considerations

The synthesis of ureas, including this compound, benefits from several established chemical principles. The reactivity of isocyanates is a key factor, with electron-withdrawing groups on the aryl ring generally increasing the electrophilicity of the isocyanate carbon and thus enhancing reactivity. nih.gov

The choice of solvent is also important. Solvents like benzene, toluene (B28343), and tetrahydrofuran (B95107) (THF) are commonly used for these reactions. commonorganicchemistry.commdpi.comsemanticscholar.org Reaction conditions are generally mild, often proceeding at room temperature, which is advantageous for preserving thermally sensitive functional groups. commonorganicchemistry.commdpi.com

Furthermore, multicomponent reactions involving isocyanates are emerging as powerful tools for the synthesis of complex urea derivatives. nih.gov These reactions offer the potential for increased molecular diversity from simple starting materials. nih.gov

Precursor Design and Accessibility

The accessibility of precursors is a critical factor in the synthesis of this compound and its analogues. The primary amine, 2,2-dimethoxyethan-1-amine, is a commercially available and versatile starting material. mdpi.comsemanticscholar.org It can be readily reacted with a wide variety of commercially available or synthetically accessible aryl isocyanates and carbamoyl chlorides. mdpi.comsemanticscholar.org

The design of precursors often involves considering the desired substituents on the final urea product. For example, to introduce specific aryl groups, the corresponding aryl isocyanates are used. mdpi.comnih.gov These can be prepared from the corresponding anilines if not commercially available. Similarly, for N,N-disubstituted ureas, the appropriate N,N-disubstituted carbamoyl chlorides are required. semanticscholar.org

The straightforward nature of the amine-isocyanate and amine-carbamoyl chloride reactions allows for a modular approach to the synthesis of a diverse library of this compound analogues, facilitating structure-activity relationship studies in various applications. mdpi.com

Elucidating the Reactivity and Reaction Mechanisms of N 2,2 Dimethoxyethyl Urea

Acid-Catalyzed Transformations

Under acidic conditions, N-(2,2-dimethoxyethyl)urea and its derivatives undergo a series of transformations culminating in the formation of stable heterocyclic structures. This process is initiated by protonation, leading to the generation of a highly reactive cyclic cation, which then engages in bond-forming reactions.

The acid-catalyzed reaction of this compound begins with protonation. While the urea (B33335) moiety itself can be protonated, the key initial step for the subsequent cyclization is the protonation of one of the methoxy (B1213986) groups of the acetal (B89532). This protonation converts the methoxy group into a good leaving group (methanol), facilitating its departure and the subsequent formation of a transient oxonium ion. This electrophilic center is crucial for the ensuing intramolecular cyclization. The presence of a Brønsted acid catalyst is essential to initiate this cascade. mdpi.comrsc.org

The primary carbon-nitrogen bond formation occurs during the intramolecular cyclization step described above. semanticscholar.org The lone pair of electrons on one of the urea's nitrogen atoms attacks the electron-deficient carbon of the transient oxonium ion, forging the N1-C5 bond of the resulting imidazolidinone ring. According to the proposed mechanism for related reactions, the presence of an N-H group on the urea is a key factor that facilitates this intramolecular heterocyclic ring closure. semanticscholar.org This cyclization establishes the core structure of the imidazolidinone product. Once the cyclic imidazolinium cation is formed, it readily reacts with external nucleophiles, but the defining C-N bond formation is the initial ring-closing event.

Influence of Substituent Effects on Reactivity and Selectivity

The substituents attached to the nitrogen atoms of the parent this compound molecule exert a profound influence on the course of the reaction, dictating the outcome between cyclization and acyclic product formation, as well as the regioselectivity of subsequent reactions.

The substitution pattern on the urea nitrogens is critical in determining the reaction pathway. A key factor for intramolecular cyclization to occur is the presence of at least one N-H group in the starting urea molecule. semanticscholar.org When this proton is present, the reaction proceeds through the formation of the cyclic imidazolinium cation, leading to imidazolidin-2-one derivatives. semanticscholar.orgresearchgate.net

However, if a second substituent is introduced at the nitrogen atom, resulting in a trisubstituted urea (e.g., 1-(2,2-dimethoxyethyl)-1,3,3-trimethylurea), the pathway for intramolecular cyclization is blocked. researchgate.netsemanticscholar.org In these cases, the reaction with nucleophiles, such as phenols, results in the formation of acyclic diarylethanes instead of cyclic products. semanticscholar.org This demonstrates that the N-substituent pattern provides a synthetic "switch" to selectively favor either intramolecular cyclization or acyclic C-C bond formation. semanticscholar.org

Table 1: Influence of N-Substituents on Reaction Outcome

| Starting Urea Derivative | N-Substitution Pattern | Product Type |

|---|---|---|

| 1-(2,2-dimethoxyethyl)-3-arylurea | Disubstituted (has N-H) | Cyclic (Imidazolidin-2-one) |

The in situ-generated imidazolinium cation is a powerful electrophile that reacts with electron-rich aromatic and heterocyclic C-nucleophiles, such as phenols, resorcinol (B1680541) derivatives, and indoles. mdpi.comsemanticscholar.org This reaction is a highly regioselective electrophilic substitution, leading to the formation of 4-substituted imidazolidin-2-ones. mdpi.comcolab.ws For instance, the reaction with various electron-rich aromatic compounds consistently yields the 4-aryl or 4-heteroaryl substituted product with high selectivity. mdpi.comresearchgate.net

The degree of regioselectivity can be influenced by reaction conditions. It has been observed that decreasing the amount of the acid catalyst, such as trifluoroacetic acid (TFA), can improve the regioselectivity, ensuring that only the 4-substituted imidazolidinone is formed. mdpi.com In general, ureas that have an unsubstituted nitrogen atom tend to provide higher yields of the final imidazolidinone products. mdpi.com The high regioselectivity is a significant advantage of this methodology, allowing for the precise installation of various substituents at the 4-position of the imidazolidinone ring. mdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazolidin-2-one |

| Imidazolinium cation |

| Methanol (B129727) |

| Oxonium ion |

| N-acyliminium ion |

| 1-(2,2-dimethoxyethyl)-1,3,3-trimethylurea |

| Diarylethane |

| Phenol (B47542) |

| Resorcinol |

| Indole (B1671886) |

Intramolecular Cyclization Processes

This compound and its derivatives are versatile precursors that undergo intramolecular cyclization under acidic conditions. This process typically involves the in situ generation of a reactive N-acyliminium ion intermediate, which then serves as an electrophile for the cyclization reaction. The specific outcome of the cyclization is highly dependent on the structure of the urea derivative and the reaction conditions employed.

Pathways to Imidazolidin-2-ones

The acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas is a well-established and highly regioselective method for the synthesis of imidazolidin-2-ones. mdpi.comresearchgate.net This transformation proceeds through an intramolecular cyclization that is often coupled with an intermolecular electrophilic substitution, providing a convenient route to novel 4-(het)arylimidazolidin-2-ones. mdpi.comnih.gov

The proposed mechanism commences with the acid-catalyzed elimination of methanol from the this compound, which generates a crucial intermediate: a cyclic N-acyliminium ion (also referred to as an imidazolinium cation). researchgate.netresearchgate.net This highly electrophilic species is then trapped by a nucleophile. In the absence of an external nucleophile, the reaction can be directed towards simpler imidazolidin-2-one structures. However, the true synthetic utility of this pathway is realized when the reaction is performed in the presence of C-nucleophiles, leading to a combined intramolecular cyclization/electrophilic substitution sequence. mdpi.comcolab.ws

The reaction demonstrates excellent regioselectivity, consistently yielding 4-substituted imidazolidin-2-ones. mdpi.com This outcome is rationalized by the greater stability of the carbocation formed at the C4 position of the N-acyliminium ion intermediate compared to the C5 position. Quantum chemistry calculations and control experiments have supported this mechanistic hypothesis. mdpi.comnih.gov The reaction conditions typically involve refluxing in a solvent like toluene (B28343) with an acid catalyst, such as trifluoroacetic acid (TFA). researchgate.net The yields of the target imidazolidin-2-ones can be moderate to high, and while ureas with an unsubstituted nitrogen atom tend to give higher yields, no strong correlation has been observed between the yields and the electronic nature of substituents on the aryl moiety of the starting urea. mdpi.com

| Starting Urea Derivative | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | 1,3,5-Trimethoxybenzene | 1-Phenyl-4-(2,4,6-trimethoxyphenyl)imidazolidin-2-one | 94 |

| 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)urea | Resorcinol | 4-(2,4-Dihydroxyphenyl)-1-(4-methoxyphenyl)imidazolidin-2-one | 91 |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Sesamol | 4-(2H-Benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-1-phenylimidazolidin-2-one | 85 |

| 1-(2,2-Dimethoxyethyl)-3-(4-chlorophenyl)urea | Phloroglucinol | 4-(2,4,6-Trihydroxyphenyl)-1-(4-chlorophenyl)imidazolidin-2-one | 81 |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Indole | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | 75 |

| 1-(2,2-Dimethoxyethyl)-1-methyl-3-phenylurea | 1,3,5-Trimethoxybenzene | 1-Methyl-1-phenyl-4-(2,4,6-trimethoxyphenyl)imidazolidin-2-one | 72 |

Pathways to Benzo[d]mdpi.comresearchgate.netdiazepin-2-ones

In a related synthetic strategy, derivatives of this compound can be employed to construct seven-membered heterocyclic rings. Specifically, when the urea nitrogen is attached to an ortho-amino-substituted aromatic ring, an intramolecular cyclization can lead to the formation of benzo[d] mdpi.comresearchgate.netdiazepin-2-ones. researchgate.net This process follows a similar mechanistic rationale involving the acid-catalyzed generation of a cyclic N-acyliminium ion.

The key difference in this pathway is the nature of the nucleophile that traps the electrophilic intermediate. Instead of an external nucleophile, the ortho-amino group on the phenyl ring of the urea derivative acts as the internal nucleophile. The reaction sequence involves the formation of the five-membered imidazolinium cation, which is then attacked by the aniline (B41778) amino group, leading to the formation of the seven-membered benzodiazepine (B76468) ring system. researchgate.net This methodology provides a convenient entry to previously unknown 5-(het)arylbenzodiazepinones. researchgate.net

Intermolecular Reactions with Nucleophiles

The synthetic potential of this compound is significantly expanded through its intermolecular reactions with various nucleophiles. The in situ-generated N-acyliminium ion is a potent electrophile that readily engages with electron-rich species, leading to the formation of new carbon-carbon and carbon-oxygen bonds.

Reactions with Aromatic and Heterocyclic C-Nucleophiles

A highly effective application of this compound chemistry is its reaction with aromatic and heterocyclic C-nucleophiles. mdpi.comcolab.ws This acid-catalyzed process provides a direct and regioselective route to 4-(het)aryl-substituted imidazolidin-2-ones. mdpi.comresearchgate.net The reaction is initiated by the formation of the cyclic N-acyliminium ion, which then participates in an electrophilic aromatic substitution reaction with an electron-rich aromatic or heterocyclic compound. mdpi.com

This approach is notable for its excellent regioselectivity, simple procedure, and the use of readily available starting materials. nih.gov A diverse range of nucleophiles can be employed, including activated aromatic systems like 1,3,5-trimethoxybenzene, phenols, and phloroglucinol, as well as various heterocycles such as indole and pyrrole. mdpi.com The reaction efficiently introduces a desired pharmacophore group into the 4-position of the imidazolidine (B613845) ring. colab.ws

| Urea Precursor | C-Nucleophile | Resulting 4-Substituted Imidazolidin-2-one | Yield (%) |

|---|---|---|---|

| 1-(2,2-Diethoxyethyl)-3-phenylurea | 1,3,5-Trimethoxybenzene | 1-Phenyl-4-(2,4,6-trimethoxyphenyl)imidazolidin-2-one | 94 |

| 1-(2,2-Diethoxyethyl)-3-phenylurea | 2-Methylindole | 4-(2-Methyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one | 78 |

| 1-(2,2-Diethoxyethyl)-3-(p-tolyl)urea | Indole | 4-(1H-Indol-3-yl)-1-(p-tolyl)imidazolidin-2-one | 75 |

| 1-(2,2-Diethoxyethyl)-3-(4-chlorophenyl)urea | Pyrrole | 1-(4-Chlorophenyl)-4-(1H-pyrrol-2-yl)imidazolidin-2-one | 64 |

| 1-(2,2-Diethoxyethyl)-3-phenylurea | 1-Methylpyrrole | 4-(1-Methyl-1H-pyrrol-2-yl)-1-phenylimidazolidin-2-one | 52 |

Reactions with Phenols and Resorcinol Derivatives

The reaction of this compound derivatives with phenols, and particularly with highly activated phenols like resorcinol and its derivatives, represents a significant synthetic pathway. researchgate.net Under acidic catalysis, 1-(2,2-dimethoxyethyl)-3-arylureas react with resorcinol to form imidazolidin-2-ones substituted with a dihydroxyphenyl group at the 4-position. researchgate.net

The mechanism is consistent with the pathways described previously, involving the generation of the N-acyliminium ion followed by electrophilic attack on the electron-rich resorcinol ring. The presence of the NH group in the starting urea is crucial for facilitating the intramolecular cyclization to form the heterocyclic ring. researchgate.net Studies have also explored the reactions of urea acetals with other resorcinol derivatives, such as 2-methylresorcinol (B147228) and pyrogallol, which similarly lead to the formation of imidazolidin-2-one derivatives. researchgate.net The structure of the final product is dependent on the specific urea acetal used in the reaction. researchgate.net

Synthetic Applications and Derivatives of N 2,2 Dimethoxyethyl Urea

Precursor for Cyclic Urea (B33335) Derivatives

N-(2,2-dimethoxyethyl)urea and its N-substituted analogs are valuable precursors for the synthesis of various cyclic urea derivatives. The presence of the acetal (B89532) group and the urea functionality within the same molecule allows for intramolecular cyclization reactions, typically under acidic conditions, to form stable heterocyclic scaffolds. This approach provides a versatile platform for generating libraries of compounds with diverse substitutions, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Imidazolidin-2-one Scaffolds

The imidazolidin-2-one ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs. This compound derivatives serve as key starting materials for an efficient and regioselective pathway to construct this important heterocyclic system.

The core strategy for synthesizing imidazolidin-2-one scaffolds from N-(2,2-dimethoxyethyl)ureas involves an acid-catalyzed intramolecular cyclization. researchgate.netnih.gov This reaction is typically performed by heating the urea derivative in a solvent such as toluene (B28343) in the presence of an acid catalyst, most commonly trifluoroacetic acid (TFA). researchgate.netresearchgate.net

The mechanism proceeds through the initial protonation of one of the acetal's methoxy (B1213986) groups, leading to its elimination as methanol (B129727) and the formation of an intermediate oxocarbenium ion. This is followed by the intramolecular attack of the distal urea nitrogen atom, which results in the formation of a five-membered ring. Subsequent elimination of the second methoxy group generates a reactive N-acyliminium ion intermediate. This electrophilic species is then trapped by a C-nucleophile in the reaction mixture to yield the final substituted imidazolidin-2-one product. researchgate.net

A significant advantage of using this compound derivatives is the high degree of regioselectivity observed in the synthesis of substituted imidazolidin-2-ones. researchgate.netresearchgate.netresearchgate.net The acid-catalyzed cyclization and subsequent reaction with a nucleophile consistently yield 4-substituted imidazolidin-2-ones. researchgate.net

This regioselectivity is dictated by the nature of the N-acyliminium ion intermediate formed during the cyclization process. The electrophilic carbon atom of this intermediate is positioned adjacent to the newly formed ring's nitrogen atom, directing the incoming nucleophile to attack at this specific site (the C-4 position of the imidazolidin-2-one ring). researchgate.net Studies have shown that adjusting the amount of the acid catalyst can further improve this regioselectivity, ensuring that only the 4-substituted isomer is observed in the reaction mixture. researchgate.net This predictable outcome is highly valuable for the targeted synthesis of specific bioactive molecules.

The synthetic methodology allows for the facile introduction of a wide variety of substituents onto the imidazolidin-2-one scaffold. researchgate.netnih.gov By reacting N-(2,2-dimethoxyethyl)ureas with an array of electron-rich aromatic and heterocyclic C-nucleophiles, a diverse library of 4-(het)aryl-substituted imidazolidin-2-ones can be generated. researchgate.netresearchgate.net

This one-pot reaction has been successfully demonstrated with various nucleophiles, including indoles, pyrroles, and activated benzene (B151609) derivatives. researchgate.net The versatility of this approach makes it possible to easily introduce desired pharmacophore groups into the 4-position of the imidazolidine (B613845) ring, which is a key strategy in drug discovery and development. nih.gov The yields for these reactions are generally good to high. researchgate.netresearchgate.net

| Starting Urea Derivative | C-Nucleophile | Resulting 4-Substituted Imidazolidin-2-one Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Indole (B1671886) | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | 81% | researchgate.netresearchgate.net |

| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Indole | 1-(4-Chlorophenyl)-4-(1H-indol-3-yl)imidazolidin-2-one | 85% | researchgate.netresearchgate.net |

| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | 1-Methylindole | 1-(1-Methyl-1H-indol-3-yl)-3-(p-tolyl)imidazolidin-2-one | 84% | researchgate.netresearchgate.net |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | 2-Methylindole | 4-(2-Methyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one | 88% | researchgate.netresearchgate.net |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Pyrrole | 1-Phenyl-4-(1H-pyrrol-2-yl)imidazolidin-2-one | 65% | researchgate.netresearchgate.net |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | 1,3,5-Trimethoxybenzene | 1-Phenyl-4-(2,4,6-trimethoxyphenyl)imidazolidin-2-one | 72% | researchgate.netresearchgate.net |

Beyond their intrinsic biological activities, imidazolidin-2-ones are valuable synthetic intermediates. Notably, they serve as stable precursors for vicinal diamines (1,2-diamines). researchgate.netresearchgate.net Vicinal diamines are fundamental building blocks in organic and medicinal chemistry, frequently used as chiral auxiliaries and ligands in enantioselective synthesis. researchgate.net The cyclic urea structure of imidazolidin-2-one can be cleaved under hydrolytic or reductive conditions to afford the corresponding 1,2-diamine, often protecting the diamine functionality for later use in a synthetic sequence.

Synthesis of Benzo[d]researchgate.netnih.govdiazepin-2-one Frameworks

The synthetic strategy employing N-(2,2-dialkoxyethyl)ureas can be extended to create larger ring systems. Research has indicated that this methodology is capable of producing seven-membered rings, specifically leading to the formation of benzo[d] researchgate.netnih.govdiazepin-2-one frameworks. researchgate.net This suggests that by selecting an appropriate bifunctional nucleophile, such as an o-phenylenediamine (B120857) derivative, the in-situ generated N-acyliminium ion can undergo an intramolecular cyclization/condensation sequence to build the fused diazepine (B8756704) ring system. This application further underscores the versatility of this compound as a precursor for a range of heterocyclic structures.

Formation of Imidazol-2-ones via Intramolecular Hydroamidation of Related Propargylic Ureas

The imidazol-2-one core is a prevalent structural motif in numerous bioactive pharmaceutical compounds and natural alkaloids. An atom- and step-economical approach to access these valuable five-membered cyclic ureas is through the intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net While traditional methods often require transition metal catalysts and harsh conditions, recent advancements have established highly efficient organo-catalyzed protocols. acs.orgnih.gov

A notable development is the use of the phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to catalyze the intramolecular hydroamidation of N-substituted propargylic ureas. acs.orgacs.orgorganic-chemistry.org This method demonstrates excellent chemo- and regioselectivity, affording imidazol-2-ones under ambient conditions with remarkably short reaction times, some even completing within a minute. acs.orgnih.gov The reaction tolerates a wide range of functional groups and can be performed as a one-pot procedure starting from the corresponding propargylic amines and isocyanates. acs.orgorganic-chemistry.org

Computational studies based on Density Functional Theory (DFT) suggest that the formation of imidazol-2-ones proceeds through a base-mediated isomerization of the propargylic urea into an allenamide intermediate, which then undergoes cyclization. acs.orgresearchgate.netnih.gov This pathway highlights a key mechanistic insight into the reaction's high efficiency and selectivity. acs.orgnih.gov

Table 1: Organo-Catalyzed Synthesis of Imidazol-2-ones from Propargylic Ureas

| Entry | Propargylic Urea Substrate | Catalyst | Conditions | Product | Yield (%) |

| 1 | N-allyl-N'-phenylprop-2-yn-1-ylurea | BEMP (10 mol%) | MeCN, rt, 1h | 1-allyl-5-methyl-4-phenyl-1,3-dihydro-2H-imidazol-2-one | 98 |

| 2 | N-benzyl-N'-phenylprop-2-yn-1-ylurea | BEMP (10 mol%) | MeCN, rt, 1h | 1-benzyl-5-methyl-4-phenyl-1,3-dihydro-2H-imidazol-2-one | 99 |

| 3 | N-butyl-N'-phenylprop-2-yn-1-ylurea | BEMP (10 mol%) | MeCN, rt, 5h | 1-butyl-5-methyl-4-phenyl-1,3-dihydro-2H-imidazol-2-one | 95 |

Formation of Acyclic Urea-Containing Architectures

The acetal functional group in this compound serves as a masked aldehyde, which can be activated under acidic conditions to generate a reactive electrophilic intermediate. This reactivity has been harnessed to construct complex acyclic structures through reactions with various nucleophiles.

Urea-substituted diarylethanes are recognized for their pharmacological potential, including antibacterial activity. semanticscholar.org A direct and efficient one-pot synthesis of these compounds has been developed utilizing the acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas with phenols. semanticscholar.orgresearchgate.net This method provides a significant advantage over traditional multi-step syntheses that often rely on less accessible starting materials. semanticscholar.org

The reaction typically proceeds at room temperature in the presence of trifluoroacetic acid (TFA) as a catalyst. semanticscholar.org The proposed mechanism involves the initial acid-promoted elimination of a methanol molecule from the acetal, forming a highly reactive oxonium ion. semanticscholar.org This electrophilic intermediate is then trapped by two equivalents of an electron-rich phenol (B47542) nucleophile, leading to the formation of the diarylethane skeleton in good to high yields. semanticscholar.org

Table 2: Synthesis of Diarylethanes from this compound Analogues and Phenols

| Entry | Urea Reactant | Phenol Reactant | Product | Yield (%) |

| 1 | 3-(2,2-Dimethoxyethyl)-1,1-dimethylurea | 4-Chlororesorcinol | 1,1'-(2-(3,3-dimethylureido)ethane-1,1-diyl)bis(5-chlorobenzene-1,3-diol) | 81 |

| 2 | 3-(2,2-Dimethoxyethyl)-1,1-diphenylurea | Sesamol | 3-(2,2-bis(6-hydroxybenzo[d] acs.orgorganic-chemistry.orgdioxol-5-yl)ethyl)-1,1-diphenylurea | 83 |

Extending the methodology described above, N-(2,2-dimethoxyethyl)ureas can also react with naphthols to produce urea-substituted dibenzoxanthenes. semanticscholar.orgresearchgate.net These complex heterocyclic structures are formed under similar acid-catalyzed conditions, typically requiring an excess of trifluoroacetic acid. semanticscholar.orgresearchgate.net

The reaction with naphthols, such as 2-naphthol (B1666908) or 2,7-naphthalenediol, proceeds via the same initial formation of an electrophilic intermediate. semanticscholar.org However, the subsequent reaction with the naphthol nucleophile is followed by an intramolecular cyclization and dehydration, leading to the rigid, polycyclic dibenzoxanthene (B14493495) framework. semanticscholar.org This one-pot process demonstrates the utility of this compound derivatives in constructing elaborate molecular architectures from simple, readily available precursors. semanticscholar.orgresearchgate.net

Table 3: Synthesis of Dibenzoxanthenes from this compound Analogues and Naphthols

| Entry | Urea Reactant | Naphthol Reactant | Product | Yield (%) |

| 1 | 3-(2,2-Dimethoxyethyl)-1,1-dimethylurea | 2-Naphthol | 1,1'-(14H-dibenzo[a,j]xanthen-14-yl)-3,3-dimethylurea | 75 |

| 2 | 3-(2,2-Dimethoxyethyl)-1,1-diphenylurea | 2-Naphthol | 1,1'-(14H-dibenzo[a,j]xanthen-14-yl)-3,3-diphenylurea | 78 |

| 3 | 3-(2,2-Dimethoxyethyl)-1,1-dimethylurea | 2,7-Naphthalenediol | 1,1'-(9-hydroxy-14H-dibenzo[a,j]xanthen-14-yl)-3,3-dimethylurea | 82 |

Development of Substituted Derivatives

The synthetic versatility of this compound is greatly expanded by the ability to introduce a wide variety of substituents on the urea nitrogen atoms. This allows for the fine-tuning of steric and electronic properties, influencing subsequent reactions and the characteristics of the final products.

The preparation of N-substituted analogues of this compound is straightforward. A common and effective method involves the reaction of 2,2-dimethoxyethane-1-amine with appropriately substituted carbamoyl (B1232498) chlorides. semanticscholar.org This approach has been successfully used to synthesize both N,N-dialkyl and N,N-diaryl substituted derivatives, which serve as the key starting materials for the synthesis of the diarylethanes and dibenzoxanthenes discussed previously. semanticscholar.org Other general methods for urea synthesis, such as the reaction of amines with isocyanates, can also be applied to generate a diverse library of these valuable synthetic intermediates. nih.gov

As demonstrated in the preceding sections, this compound and its N-substituted analogues are powerful reagents for the construction of complex molecules. semanticscholar.org The compound functions as a stable, easy-to-handle synthetic equivalent of a β-ureidoacetaldehyde electrophile. The acid-catalyzed in situ generation of a reactive oxonium or iminium-type intermediate allows for a one-pot reaction cascade to form multiple carbon-carbon bonds. semanticscholar.org

This strategy of employing nitrogen-containing acetals as building blocks is a valuable tool in organic synthesis, providing access to biologically relevant scaffolds such as alkaloids and other complex natural products. semanticscholar.org The ability to readily synthesize a variety of substituted analogues further enhances the utility of this compound, enabling the creation of diverse molecular structures for applications in medicinal chemistry and materials science. semanticscholar.org

Computational and Theoretical Investigations of N 2,2 Dimethoxyethyl Urea Chemistry

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is instrumental in elucidating reaction mechanisms, understanding selectivity, and determining the energetic landscapes of chemical transformations.

Elucidation of Reaction Mechanisms and Pathways

Quantum chemical calculations have been pivotal in understanding the reaction mechanisms involving N-(2,2-dimethoxyethyl)urea, particularly in its acid-catalyzed cyclization with C-nucleophiles to form substituted imidazolidin-2-ones. nih.govproquest.comresearchgate.netnih.govresearchgate.netresearchgate.net

The proposed mechanism for this transformation begins with the protonation of the urea (B33335) derivative. This is followed by the elimination of one molecule of methanol (B129727) to form an intermediate, which then loses a second methanol molecule to generate a reactive N-acylimino cation. This cation is subsequently attacked by a C-nucleophile. The final step is a deprotonation that yields the 4-substituted imidazolidin-2-one product. nih.govproquest.com

A plausible reaction pathway involves the following key steps:

Protonation of the this compound.

Sequential elimination of two methanol molecules to form different cationic intermediates.

Nucleophilic attack by an aromatic or heterocyclic compound.

Deprotonation to yield the final product.

Computational studies have been employed to assess the stability of various potential intermediates in this reaction cascade, thereby shedding light on the most probable reaction pathway. nih.govproquest.com

Rationalization of Regioselectivity and Stereoselectivity

One of the significant contributions of quantum chemistry in the study of this compound analogs, such as (2,2-diethoxyethyl)ureas, is the rationalization of the high regioselectivity observed in their reactions. nih.govproquest.comresearchgate.netnih.gov In the acid-catalyzed reaction with C-nucleophiles, the substitution occurs exclusively at the 4-position of the resulting imidazolidin-2-one ring, with no formation of the 5-substituted isomer.

DFT calculations were performed to justify this observed regioselectivity by comparing the relative energies of the key cationic intermediates that would lead to the different regioisomers. nih.govproquest.com The calculations focused on the stability of the isomeric iminium ions and the O-protonated species.

The results of these calculations for a model reaction are summarized in the table below:

| Intermediate | Structure | Relative Energy (kcal/mol) |

| Iminium Ion leading to 4-substitution | Cation B | +6.8 |

| Iminium Ion leading to 5-substitution | Cation D | +7.3 |

| O-Protonated Ion | Cation E | 0.0 |

These calculations revealed that the O-protonated urea (Cation E) is the most stable intermediate. nih.govproquest.com While the iminium ion leading to the observed 4-substituted product (Cation B) is slightly lower in energy than the one that would lead to the 5-substituted product (Cation D), both are significantly less stable than the O-protonated species. proquest.com This suggests that the reaction proceeds through a delicate equilibrium of these intermediates, with the pathway leading to the 4-substituted product being kinetically and thermodynamically favored. The excellent regioselectivity is thus explained by the energetic differences between the potential reaction pathways. nih.govproquest.com

Transition State Analysis and Energy Profiles

While the relative energies of intermediates in reactions of this compound analogs have been calculated, detailed transition state analyses and complete energy profiles for these specific reactions are not extensively reported in the available literature. Such studies would involve locating the transition state structures for each elementary step of the reaction, calculating their energies, and thus determining the activation energy for each step.

A complete energy profile would map the energy of the system along the reaction coordinate, from reactants to products, passing through all transition states and intermediates. This would provide a more comprehensive understanding of the reaction kinetics and the factors controlling the reaction rate. For substituted ureas in general, computational studies have shown that the energy barriers for conformational changes can be significant, which has implications for their reactivity.

Molecular Modeling Studies

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics and classical molecular mechanics, to simulate and predict the behavior of molecules.

Conformational Analysis of this compound and its Derivatives

Specific conformational analysis studies on this compound are not widely available in the scientific literature. However, the conformational preferences of urea derivatives, in general, are a subject of considerable interest in medicinal chemistry and materials science. The urea functional group can exhibit cis/trans isomerism about the C-N bonds due to the partial double bond character arising from resonance.

Computational methods are frequently used to:

Determine the most stable conformations (ground states).

Calculate the energy differences between different conformers.

Evaluate the energy barriers to rotation around the C-N bonds.

For many N,N'-substituted ureas, the trans-trans conformation is often found to be the most stable, but this can be influenced by the nature of the substituents and the surrounding environment. Understanding the conformational landscape of this compound and its derivatives would be crucial for predicting their biological activity and their interactions with other molecules.

Frontier Molecular Orbital (FMO) Theory Applications

While specific applications of Frontier Molecular Orbital (FMO) theory to this compound have not been detailed in published research, FMO theory is a fundamental tool for understanding chemical reactivity. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

In the context of this compound, FMO analysis could be used to:

Predict Reactivity: The energy and shape of the HOMO would indicate its nucleophilic character, while the energy and shape of the LUMO would describe its electrophilic character.

Explain Regioselectivity: In reactions such as the cyclization to form imidazolidin-2-ones, the lobes of the frontier orbitals of the reactive intermediates would determine the preferred site of nucleophilic attack. For instance, the location of the largest lobe of the LUMO on the N-acylimino cation intermediate would correspond to the most electrophilic site, thus predicting the observed regioselectivity.

Understand Reaction Mechanisms: The interaction between the HOMO of the C-nucleophile and the LUMO of the electrophilic intermediate generated from this compound would be central to the bond-forming step in the reaction mechanism.

A qualitative FMO analysis would provide a powerful, predictive framework for understanding the chemical behavior of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org These maps are crucial for understanding a molecule's chemical reactivity and intermolecular interactions. libretexts.orguni-muenchen.de An MEP map illustrates the electrostatic potential energy on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. libretexts.org

The map is color-coded to represent different levels of electrostatic potential. Typically, red indicates regions of high electron density, which are negative in potential and susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent regions of low electron density, which have a positive potential and are prone to nucleophilic attack. researchgate.net Green and yellow shades denote areas with intermediate or near-zero potential. researchgate.netwolfram.com

For a molecule like this compound, an MEP analysis would highlight the key reactive sites. The oxygen atom of the carbonyl group in the urea moiety is expected to be a region of high electron density (indicated in red), making it a primary site for electrophilic interactions. researchgate.net The nitrogen atoms and the oxygen atoms of the dimethoxy groups would also exhibit negative potential. Regions around the hydrogen atoms of the amine group would likely show a positive electrostatic potential (blue), indicating their role as hydrogen bond donors. researchgate.net

By analyzing the MEP map, researchers can predict how this compound might interact with biological targets or other reactants. The distinct positive and negative regions suggest its capacity to form hydrogen bonds and engage in electrostatic interactions, which are fundamental to its biological activity and chemical behavior. For instance, the urea group's ability to form hydrogen bonds is a key interaction in its binding to biological targets. nih.gov

Interactive Data Table: Interpreting MEP Map Colors

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Most Negative | Site for electrophilic attack; electron-rich |

| Blue | Most Positive | Site for nucleophilic attack; electron-poor |

| Green | Near-Zero | Neutral or weakly interactive region |

| Yellow/Orange | Intermediate Negative | Moderately electron-rich |

Advanced Computational Methodologies in Synthetic Design (General Context)

Computational chemistry has become an indispensable tool in modern chemical synthesis and drug discovery, significantly accelerating the process of designing and developing new molecules. steeronresearch.comchrlifesciences.com These advanced methodologies allow scientists to predict molecular properties, simulate reactions, and screen vast libraries of compounds in silico, thereby reducing the time and cost associated with laboratory experiments. chrlifesciences.comoncodesign-services.com

One of the core techniques is molecular modeling , which uses theoretical chemistry principles to calculate the structures and properties of molecules. chrlifesciences.comwikipedia.org This encompasses a range of methods from quantum mechanics to molecular dynamics simulations, providing insights into molecular interactions at an unprecedented level of detail. neuroquantology.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major approaches in computer-aided drug design (CADD). oncodesign-services.com SBDD relies on the known 3D structure of a biological target to design molecules that can bind to it effectively. In contrast, LBDD is used when the target's structure is unknown and focuses on the properties of molecules that are known to interact with it. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structure of a compound and its biological activity. neuroquantology.com These models help in predicting the efficacy and potential toxicity of new compounds based on their structural features, guiding the optimization of lead compounds. neuroquantology.com

In recent years, the integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized synthetic design. neuroquantology.comnih.gov AI algorithms can analyze massive datasets of chemical reactions and molecular properties to predict viable synthetic pathways, optimize reaction conditions, and even design novel molecules with desired characteristics. nih.govacs.org These data-driven approaches are making the process of chemical synthesis more efficient and predictable. acs.org

Furthermore, computational tools can predict crucial properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify and eliminate unpromising candidates early in the development pipeline. steeronresearch.com This predictive power is crucial for avoiding late-stage failures in drug development. steeronresearch.com

Interactive Data Table: Overview of Computational Methodologies

| Methodology | Primary Application in Synthetic Design | Key Benefit |

| Molecular Modeling | Simulating molecular structures and interactions. | Provides detailed understanding of molecular behavior. chrlifesciences.com |

| QSAR | Predicting biological activity from chemical structure. neuroquantology.com | Optimizes lead compounds and predicts toxicity. neuroquantology.com |

| SBDD/LBDD | Designing molecules to interact with specific biological targets. oncodesign-services.com | Accelerates identification of potent drug candidates. oncodesign-services.com |

| AI/Machine Learning | Predicting reaction outcomes and designing novel compounds. nih.gov | Enhances the speed and accuracy of the design process. neuroquantology.com |

| ADMET Prediction | Assessing the pharmacokinetic and toxicity profiles of molecules. steeronresearch.com | Reduces late-stage failures in drug development. steeronresearch.com |

Q & A

Q. What are the common synthetic routes for N-(2,2-dimethoxyethyl)urea, and how can its structure be validated experimentally?

- Methodological Answer : Synthesis typically involves condensation reactions between urea derivatives and 2,2-dimethoxyethylamine under controlled conditions. For example, acid-catalyzed reactions with phenols (e.g., para-nitrophenol) yield derivatives through nucleophilic substitution at the dimethoxyethyl group . Structural validation requires multi-spectral analysis:

- X-ray crystallography to confirm stereochemistry (e.g., Z-conformation of C=C bonds, as observed with a torsional angle of 4° for N18-C2-C3-C4) .

- NMR spectroscopy (¹H/¹³C) to verify substituent integration and hydrogen bonding (e.g., intramolecular N11–H···O24 and N18–H···O24 interactions) .

- Mass spectrometry to confirm molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactive dimethoxyethyl group, adhere to:

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks or XRD anomalies) require:

- Repeat experiments under identical conditions to rule out procedural errors.

- Computational modeling (e.g., DFT calculations) to predict spectral profiles and compare with empirical data .

- Cross-validation using complementary techniques (e.g., IR spectroscopy for functional groups, HPLC for purity checks) .

Advanced Research Questions

Q. How does the dimethoxyethyl group influence the reactivity of this compound in intramolecular cyclization reactions?

- Methodological Answer : The dimethoxyethyl moiety stabilizes transition states via hydrogen bonding and steric effects. For example:

- Cyclization to imidazopyridinones requires sequential deprotection (e.g., using trimethylsilyl iodide for demethylation) followed by base-mediated cyclization in aqueous acetonitrile .

- Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation, while XRD reveals conformational preferences (e.g., parallel molecular alignment in crystal lattices) .

Q. What strategies optimize the yield of this compound derivatives in acid-catalyzed reactions with aromatic phenols?

- Methodological Answer : Optimization involves:

- Catalyst screening : Strong acids (e.g., H₂SO₄) vs. Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic reactants.

- Reaction monitoring : TLC or in-situ IR to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. How can hydrogen bonding networks in this compound crystals inform drug design?

- Methodological Answer : Crystallographic data (e.g., bond lengths and angles) guide rational design:

Q. What analytical approaches address low synthetic yields of this compound-based heterocycles?

- Methodological Answer : Low yields may stem from competing pathways or unstable intermediates. Mitigation strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., using trifluoroacetyl groups) to direct cyclization .

- Flow chemistry : Continuous reactors minimize decomposition by rapid product removal.

- Design of Experiments (DoE) : Statistical optimization of temperature, pH, and catalyst loading .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data between computational predictions and experimental results for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Address by:

- Solvent correction models : Include implicit solvent (e.g., COSMO) in DFT calculations.

- Experimental replicates : Ensure data reproducibility across multiple batches.

- Collaborative validation : Cross-check with independent labs or databases (e.g., NIST Chemistry WebBook for reference spectra) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.